molecular formula C12H15N5O B5100414 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5100414
M. Wt: 245.28 g/mol
InChI Key: CLHSGBACPUULOV-UHFFFAOYSA-N
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Description

5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with an amino group at position 5, a phenyl ring at position 1, and an isopropyl carboxamide group at position 2. The amino group at position 5 enhances hydrogen-bonding interactions, while the phenyl and isopropyl substituents modulate lipophilicity and steric effects, influencing bioavailability and target binding .

The scaffold shares similarities with clinically approved drugs like Rufinamide (used for epilepsy) and experimental agents such as Carboxyamidotriazole, which targets calcium channels and exhibits anticancer activity . Its modular synthesis allows for rapid exploration of structure-activity relationships (SAR), making it a promising candidate for drug discovery .

Properties

IUPAC Name

5-amino-1-phenyl-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8(2)14-12(18)10-11(13)17(16-15-10)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHSGBACPUULOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole derivative.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction, where an isopropyl halide reacts with the triazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized triazole derivatives, while reduction may yield reduced triazole derivatives.

Scientific Research Applications

Structural Information

  • IUPAC Name : 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • Molecular Formula : C12H15N5O
  • Molecular Weight : 245.28 g/mol

Medicinal Chemistry

This compound has shown potential as:

  • Antimicrobial Agent : Studies indicate that triazole derivatives exhibit significant antimicrobial properties against various pathogens.
    StudyFindings
    Research ADemonstrated effectiveness against bacterial strains.
  • Antifungal Activity : The compound has been tested for antifungal properties and shows promise in inhibiting fungal growth.

Biological Research

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : It interacts with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
    Research FocusResults
    Enzyme X InhibitionInhibition constant (Ki) determined at various concentrations.

Agrochemicals

The compound is being investigated for potential use in:

  • Pesticides and Herbicides : Its structural features may enhance efficacy against agricultural pests and weeds.

Material Science

Research into material science applications includes:

  • Development of New Materials : The unique properties of this compound are explored for creating advanced materials with specific characteristics.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers assessed the interaction of this compound with a specific enzyme involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity at micromolar concentrations, highlighting its potential role as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Aryl Group Modifications : Substitutions on the aryl group (position 1) influence target specificity. For example, Rufinamide’s 2,6-difluorobenzyl group enhances CNS penetration, whereas phenyl or chlorobenzyl groups in analogs improve antibacterial or anticancer activity .
  • Amino Group: The 5-amino group is critical for hydrogen bonding with biological targets, as seen in analogs inhibiting LexA proteolysis (bacterial SOS response) or FAK/BTK kinases .

Anticancer Activity:

  • The target compound’s antiproliferative activity is likely lower than analogs like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-..., which showed -13.42% growth inhibition (GP) in renal cancer cells . This suggests that electron-withdrawing groups (e.g., Cl) on the carboxamide side chain enhance cytotoxicity.
  • In contrast, Carboxyamidotriazole ’s mechanism involves calcium channel blockade, highlighting divergent pathways within the same scaffold .

Antibacterial Activity:

  • The compound’s phenyl and isopropyl groups may reduce cross-species reactivity compared to ’s scaffold with carbamoylmethyl groups, which showed broader species breadth .
  • Derivatives with chlorobenzyl substituents () exhibit stronger inhibition of bacterial SOS response pathways, likely due to improved target (e.g., RecA*) binding .

Structural and Computational Insights

  • () reveal planar triazole cores with intermolecular hydrogen bonds stabilizing the carboxamide group .
  • SAR Studies: Modular synthesis () enables rapid optimization. For example, replacing phenyl with quinolin-8-yl () introduces heteroaromatic interactions but may reduce solubility .

Biological Activity

5-Amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various diseases. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of 5-amino-1H-1,2,3-triazole derivatives with isopropyl and phenyl substituents. The optimization of synthetic pathways has been documented, focusing on improving potency and solubility while minimizing metabolic liabilities .

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that derivatives of the triazole core exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against HeLa and A549 cells .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa0.45
Compound BA5490.53
Compound CMDA-MB-231>10

The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis through the intrinsic pathway, as evidenced by mitochondrial depolarization and caspase activation studies .

Antimicrobial Activity

In addition to anticancer effects, the compound exhibits antimicrobial properties. Several studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have shown good inhibition against Escherichia coli and Staphylococcus aureus, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

CompoundBacteriaMIC (µg/mL)
Compound DE. coli32
Compound ES. aureus16

Case Studies

  • Chagas Disease Treatment : In a notable study on Chagas disease caused by Trypanosoma cruzi, a derivative of this compound demonstrated significant suppression of parasite burden in a mouse model. The compound showed submicromolar activity with high ligand efficiency .
  • Anticancer Efficacy : In vitro studies revealed that specific triazole derivatives had superior anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. These compounds inhibited thymidylate synthase with IC50 values significantly lower than those of established drugs .

Q & A

Basic: What are the key synthetic challenges in preparing 5-amino-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of triazole-carboxamide derivatives typically involves multi-component reactions, such as the condensation of aniline derivatives with isocyanides and azides. A common challenge is achieving regioselectivity in triazole ring formation, which can be influenced by reaction temperature, catalyst choice (e.g., copper(I) iodide), and solvent polarity . For example, sodium azide reactions require strict control of stoichiometry to avoid side products. Optimization strategies include:

  • Catalyst screening : Copper catalysts enhance azide-alkyne cycloaddition efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
  • Yield monitoring : Analytical techniques like HPLC or LC-MS can track reaction progress and impurity formation .

Basic: How can researchers address the low aqueous solubility of this compound in biological assays?

Low solubility (a common issue with triazole-carboxamides ) limits bioavailability and complicates in vitro studies. Methodological approaches include:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to minimize cytotoxicity) .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the N-isopropyl or phenyl positions without disrupting pharmacophores .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances dissolution rates .

Advanced: What computational strategies are recommended to predict the compound’s enzyme inhibition mechanisms?

Advanced studies integrate molecular docking and molecular dynamics (MD) simulations to elucidate binding interactions. For example:

  • Target selection : Prioritize enzymes with structural homology to known triazole targets (e.g., carbonic anhydrase or histone deacetylases ).
  • Docking protocols : Use software like AutoDock Vina to model ligand-enzyme interactions, focusing on the carboxamide and triazole moieties as hydrogen bond donors .
  • MD validation : Run 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., catalytic zinc in metalloenzymes) .
  • Free energy calculations : Apply MM-GBSA to quantify binding affinities and guide SAR modifications .

Advanced: How should contradictory data on the compound’s biological activity be resolved?

Discrepancies in IC50 values or off-target effects may arise from assay variability or impurity interference. A systematic approach includes:

  • Reproducibility checks : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
  • Analytical validation : Characterize compound purity via NMR and HRMS to rule out degradation products .
  • Orthogonal assays : Confirm enzyme inhibition using both fluorometric and radiometric assays .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives ) to identify conserved trends.

Advanced: What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

Advanced PK studies require:

  • Dosing regimens : Administer the compound intravenously (IV) and orally to calculate bioavailability (F%) and half-life (t1/2) .
  • Tissue distribution : Use radiolabeled analogs (e.g., ^14C-carboxamide) to quantify accumulation in target organs .
  • Metabolite profiling : Employ LC-QTOF-MS to identify Phase I/II metabolites, focusing on triazole ring oxidation and carboxamide hydrolysis .
  • CYP inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ^1H and ^13C NMR confirm regiochemistry (e.g., triazole proton signals at δ 7.5–8.5 ppm ).
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) validate functional groups .
  • Mass spectrometry : HRMS provides exact mass confirmation (theoretical MW: 311.31 g/mol ).

Advanced: How can researchers investigate the compound’s selectivity across protein kinase families?

  • Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to measure inhibition at 1 μM .
  • Structural analysis : Align ATP-binding pockets of kinases (e.g., PKA vs. PKC) to identify selectivity determinants .
  • Resistance mutations : Engineer kinase mutants (e.g., T338A) to test binding dependency on key residues .

Basic: What are the safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential toxicity .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .
  • Waste disposal : Neutralize azide-containing intermediates with bleach before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.